An In-depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride
An In-depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-ethoxyaniline hydrochloride, a key building block in contemporary organic synthesis and drug discovery. This document details its chemical and physical properties, provides insight into its synthesis, and outlines its significant applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical Identification and Properties
4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative. It is noteworthy that this compound is associated with two CAS numbers in the chemical supply chain: 846023-33-4 and 125756-95-8 .[1][2][3][4] Researchers are advised to verify the specific CAS number associated with their procured material.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Bromo-3-ethoxyaniline hydrochloride is presented in the table below. Data has been compiled from various chemical suppliers and safety data sheets.
| Property | Value |
| Molecular Formula | C8H11BrClNO |
| Molecular Weight | 252.54 g/mol [3] |
| Appearance | White to off-white or light yellow crystalline powder or solid[1] |
| Purity | Typically ≥95% or ≥97% |
| Storage Temperature | Room temperature or refrigerated (0-8 °C)[2][3] |
| SMILES | CCOC1=C(C=C(C=C1)N)Br.Cl |
| InChI Key | CVVLNBLBIWBEPT-UHFFFAOYSA-N |
Note: Physical properties such as melting point and boiling point are not consistently reported across public sources for the hydrochloride salt. For the related free base, 4-bromo-3-methoxyaniline, a melting point of 96-100 °C is cited.[5]
Synthesis
General Experimental Protocol (Adapted)
Step 1: Reduction of the Nitroarene Precursor
A plausible precursor for 4-Bromo-3-ethoxyaniline would be 1-bromo-2-ethoxy-4-nitrobenzene. The reduction can be achieved using a metal catalyst, such as palladium on carbon (Pd/C) with a hydrogen source, or a reducing agent like tin(II) chloride or zinc powder in the presence of an acid.
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Reaction Scheme:
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To a solution of the nitroarene precursor in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran), a reducing agent is added.
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For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., 10% Pd/C).
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The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is filtered to remove the catalyst or solid byproducts.
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The filtrate is concentrated under reduced pressure to yield the crude 4-Bromo-3-ethoxyaniline.
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Step 2: Formation of the Hydrochloride Salt
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Reaction Scheme:
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The crude 4-Bromo-3-ethoxyaniline is dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or methanol).
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A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the aniline solution while stirring.
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The hydrochloride salt typically precipitates out of the solution.
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The precipitate is collected by filtration, washed with a cold, non-polar solvent to remove any remaining impurities, and dried under vacuum.
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Applications in Drug Discovery
4-Bromo-3-ethoxyaniline hydrochloride serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research.[1] Its primary documented application is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[2]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] The aniline group of 4-Bromo-3-ethoxyaniline can be functionalized to connect to either the target protein ligand or the E3 ligase ligand, while the bromo and ethoxy groups can be used to modulate the physicochemical properties and conformational preferences of the resulting PROTAC.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the incorporation of an aniline-based building block, such as 4-Bromo-3-ethoxyaniline, into a PROTAC molecule.
References
- 1. 4-BROMO-3-ETHOXYANILINE HYDROCHLORIDE CAS # 125756-95-8 [tradingchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Bromo-3-ethoxyaniline hydrochloride 97% | CAS: 846023-33-4 | AChemBlock [achemblock.com]
- 4. parchem.com [parchem.com]
- 5. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 6. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
